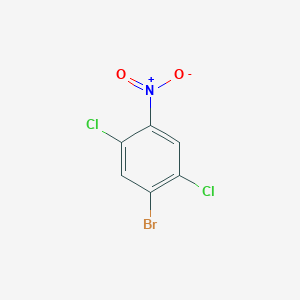

1-Bromo-2,5-dichloro-4-nitrobenzene

Vue d'ensemble

Description

1-Bromo-2,5-dichloro-4-nitrobenzene is an organic compound with the molecular formula C6H2BrCl2NO2 . It is used as a raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Synthesis Analysis

The synthesis of 1-Bromo-2,5-dichloro-4-nitrobenzene can involve electrophilic substitution reactions . For instance, it can be produced from 2,4,4’-trichloro-biphenyl in a reaction that requires aqueous sodium carbonate (Na2CO3) and solvents like dioxane and ethanol .Molecular Structure Analysis

The molecular structure of 1-Bromo-2,5-dichloro-4-nitrobenzene consists of a benzene ring substituted with bromo, chloro, and nitro groups . The exact positioning of these substituents on the benzene ring is determined by the rules of IUPAC nomenclature .Chemical Reactions Analysis

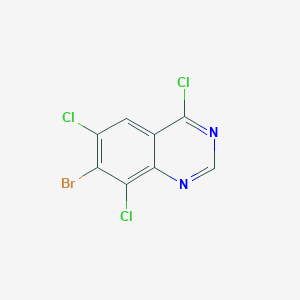

1-Bromo-2,5-dichloro-4-nitrobenzene can undergo various chemical reactions. For example, it can participate in palladium-catalyzed Stille cross-coupling reactions with furan-2-yltributyltin using Dabco (triethylenediamine) as a ligand . It can also undergo electrochemical reduction at zinc microelectrodes in ionic liquid, as investigated by cyclic voltammetry .Physical And Chemical Properties Analysis

1-Bromo-2,5-dichloro-4-nitrobenzene has a molecular weight of 225.898 . More detailed physical and chemical properties such as melting point, boiling point, density, and solubility would require specific experimental data or reliable database information.Applications De Recherche Scientifique

Anisotropic Displacement Parameters

Research has explored the anisotropic displacement parameters of isomorphous compounds, including those related to 1-Bromo-2,5-dichloro-4-nitrobenzene, to understand their behavior in crystal structures. These parameters are crucial for determining the stability and structural characteristics of such compounds, highlighting their importance in materials science and engineering (Mroz et al., 2020).

Synthesis Methods

Research on the synthesis of related bromo-nitro compounds provides insights into potential applications in pharmaceuticals and organic materials. For instance, the preparation of 1-(2-Bromoethoxy)-4-nitrobenzene, a key intermediate in producing certain medications, demonstrates the compound's relevance in drug synthesis and organic chemistry (Zhai Guang-xin, 2006).

Analytical Determination

Sensitive methods have been developed for determining potentially genotoxic impurities, including compounds structurally similar to 1-Bromo-2,5-dichloro-4-nitrobenzene, in pharmaceutical products. These methods employ advanced techniques like GC–MS and LC–MS, underscoring the compound's significance in ensuring drug safety and purity (Raman et al., 2017).

Reactivity in Ionic Liquids

Studies on the reactivity of bromo-nitrobenzene radical anions in ionic liquids reveal unique behavior compared to conventional solvents, indicating potential applications in electrochemical processes and green chemistry (Ernst et al., 2013).

Electrosynthesis

Research into the electrochemical reductions of bromo-nitrobenzenes has unveiled electrosynthetic routes to valuable organic compounds, suggesting applications in organic synthesis and material science (Du & Peters, 2010).

Mécanisme D'action

Target of Action

It is known that nitrobenzene derivatives generally interact with various enzymes and proteins within the cell .

Mode of Action

The mode of action of 1-Bromo-2,5-dichloro-4-nitrobenzene involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It is known that nitrobenzene derivatives can undergo a series of chemical reactions, including nitration, conversion from the nitro group to an amine, and bromination .

Pharmacokinetics

Its physical properties such as melting point (67-70 °c) and density (2048 g/mL at 25 °C) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

It is known that nitrobenzene derivatives can have various effects depending on their specific targets and the nature of their interactions .

Action Environment

The action, efficacy, and stability of 1-Bromo-2,5-dichloro-4-nitrobenzene can be influenced by various environmental factors. For instance, its solubility in water and organic solvents can affect its distribution and availability in different environments . Additionally, factors such as temperature and pH can influence its stability and reactivity .

Propriétés

IUPAC Name |

1-bromo-2,5-dichloro-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTUPPCUVLUADY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2,5-dichloro-4-nitrobenzene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

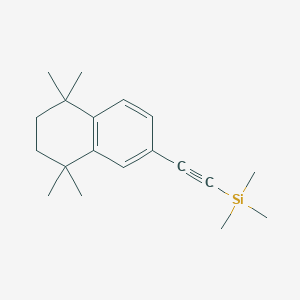

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B3108990.png)

![Methyl furo[2,3-b]pyridine-5-carboxylate](/img/structure/B3109010.png)

![(3-Fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B3109019.png)

![3-[3-(Propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B3109027.png)

![2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine](/img/structure/B3109049.png)

![N-[(4-phenylphenyl)methyl]butan-1-amine](/img/structure/B3109089.png)

![cis-tert-Butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3109097.png)